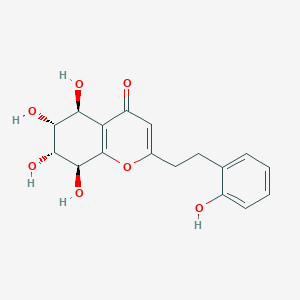

2'-Hydroxylagarotetrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18O7 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-[2-(2-hydroxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C17H18O7/c18-10-4-2-1-3-8(10)5-6-9-7-11(19)12-13(20)14(21)15(22)16(23)17(12)24-9/h1-4,7,13-16,18,20-23H,5-6H2/t13-,14+,15+,16-/m0/s1 |

InChI Key |

MRBLWULZJXWLNX-JJXSEGSLSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 2'-Hydroxylagarotetrol?

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxylagarotetrol is a phenylethylketone derivative that has been isolated from agarwood, the resinous heartwood of Aquilaria species.[1] As a member of the chromone family of compounds found in this valuable natural product, this compound holds potential for further investigation into its physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known characteristics of this compound, alongside predicted properties and potential biological activities based on closely related compounds. Detailed experimental protocols are also included to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₇ | [1] |

| Molecular Weight | 334.32 g/mol | [1] |

| CAS Number | 135308-83-7 | [1] |

| SMILES | O=C1C2=C(OC(CCC3=C(O)C=CC=C3)=C1)--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O | [1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

| Appearance | Not reported |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on its chemical structure as a phenylethylketone derivative, the following tables outline the expected characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predicted values are for guidance and require experimental verification.

Table 3: Predicted ¹H NMR Spectral Data for the Core Structure of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.0 - 8.0 | m | Aromatic protons |

| 2.5 - 3.5 | m | Methylene protons (-CH₂-) |

| 3.5 - 5.0 | m | Methine protons (-CH-) |

| 9.0 - 13.0 | s | Phenolic hydroxyl proton (-OH) |

Table 4: Predicted ¹³C NMR Spectral Data for the Core Structure of this compound

| Chemical Shift (ppm) | Assignment |

| 180 - 200 | Carbonyl carbon (C=O) |

| 110 - 160 | Aromatic carbons |

| 60 - 80 | Carbons attached to hydroxyl groups |

| 20 - 40 | Methylene carbons |

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1680 - 1640 | Strong | C=O stretch (ketone) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 334 | [M]⁺ (Molecular ion) |

| 316 | [M - H₂O]⁺ |

| 205 | Fragmentation of the chromone ring |

| 121 | Fragmentation of the phenylethyl side chain |

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, extensive research on a closely related class of compounds from agarwood, the 2-(2-phenylethyl)chromones, provides strong indications of its potential therapeutic effects. Numerous studies have demonstrated that 2-(2-phenylethyl)chromone derivatives possess significant anti-inflammatory properties.

A key mechanism underlying this anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of mediators such as inducible nitric oxide synthase (iNOS), which in turn leads to the production of nitric oxide (NO), a key inflammatory molecule.

It is hypothesized that this compound, like other 2-(2-phenylethyl)chromones, may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

To investigate the potential anti-inflammatory activity of this compound, a key experiment is to measure its effect on nitric oxide production in a cellular model of inflammation. The following is a detailed protocol for a nitric oxide assay using the murine macrophage cell line RAW264.7.

Protocol: Determination of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages

1. Materials and Reagents:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

2. Cell Culture and Seeding:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to adhere.

3. Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

-

After the 24-hour incubation, remove the old medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound.

-

Include a vehicle control group (medium with the same concentration of DMSO) and a positive control group (e.g., a known inhibitor of iNOS).

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulate the cells by adding 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the negative control group (which receives 10 µL of medium).

-

Incubate the plate for another 24 hours.

4. Nitric Oxide Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

After the 24-hour stimulation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate at room temperature for another 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

-

Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.

-

Generate a standard curve by plotting the absorbance versus the concentration of the sodium nitrite standards.

-

Determine the concentration of nitrite in each sample by interpolating the absorbance values from the standard curve.

-

Calculate the percentage of inhibition of nitric oxide production by this compound compared to the LPS-stimulated vehicle control.

Caption: Experimental workflow for the nitric oxide assay.

Conclusion

This compound is a structurally interesting natural product from agarwood with potential anti-inflammatory properties. While a complete physicochemical profile is yet to be established, this guide provides the currently available information and a strong hypothesis for its biological activity based on related compounds. The provided experimental protocol offers a clear path for researchers to investigate its therapeutic potential. Further studies are warranted to fully elucidate the physical, chemical, and pharmacological characteristics of this compound, which may lead to the development of novel anti-inflammatory agents.

References

2'-Hydroxylagarotetrol: A Technical Guide to its Natural Sources, Isolation, and Characterization from Agarwood

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxylagarotetrol, a notable member of the 2-(2-phenylethyl)chromone (PEC) class of compounds, is a significant constituent of the resinous heartwood of agarwood (Aquilaria spp.). These compounds are largely responsible for the characteristic fragrance and medicinal properties of agarwood, which has been used for centuries in traditional medicine. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification from agarwood, and a summary of its known and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in the resinous heartwood of trees from the Aquilaria genus, particularly Aquilaria sinensis, which is a major source of agarwood. Agarwood is formed as a defense mechanism in response to physical injury, microbial infection, or other forms of stress. This process leads to the accumulation of a complex mixture of secondary metabolites, including a rich diversity of 2-(2-phenylethyl)chromones (PECs). The concentration of these compounds, including this compound (often referred to as agarotetrol in literature), can vary depending on the Aquilaria species, the geographical origin, the age of the tree, and the specific induction method used to stimulate agarwood formation.

Isolation and Purification of this compound

The isolation of this compound from agarwood involves a multi-step process encompassing extraction, fractionation, and final purification. The following protocols are based on established methods for the isolation of 2-(2-phenylethyl)chromones and specifically agarotetrol from Aquilaria species.

Extraction

Several extraction methods can be employed to obtain a crude extract rich in PECs from powdered agarwood. The choice of solvent is critical and influences the profile of extracted compounds.

-

Methanol Extraction: This is a common method for extracting a broad range of polar and semi-polar compounds, including PECs.

-

Hot Water Extraction: This method is particularly effective for isolating more polar compounds like agarotetrol.

-

Diethyl Ether Extraction: This solvent is used to extract less polar compounds and essential oils, which also contain PECs.

Table 1: Comparison of Extraction Solvents for 2-(2-Phenylethyl)chromones from Agarwood

| Solvent | Target Compounds | Advantages | Disadvantages |

| Methanol | Broad range of PECs and other metabolites | High yield of total extractables | Co-extraction of numerous compounds requires extensive purification |

| Hot Water | Polar PECs, including agarotetrol | Selective for more water-soluble compounds | Lower yield of less polar PECs |

| Diethyl Ether | Less polar PECs and volatile compounds | Yields an extract rich in aromatic compounds | May not efficiently extract highly hydroxylated PECs |

Experimental Protocol: Hot Water Extraction

This protocol is adapted from a method demonstrated to be effective for the isolation of agarotetrol.

-

Sample Preparation: Grind dried agarwood into a fine powder.

-

Extraction:

-

Suspend the powdered agarwood in distilled water (e.g., a 1:10 solid-to-liquid ratio).

-

Heat the suspension to boiling and maintain for 1-2 hours with continuous stirring.

-

Allow the mixture to cool and then filter to separate the aqueous extract from the solid residue.

-

Repeat the extraction process on the residue to maximize the yield.

-

-

Concentration: Combine the aqueous extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Lyophilization: Freeze-dry the concentrated extract to obtain a powdered crude extract.

Chromatographic Purification

The crude extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved through a combination of column chromatography techniques.

2.3.1. Initial Fractionation (Optional)

For complex crude extracts, an initial fractionation step using column chromatography with a non-polar stationary phase like Sephadex LH-20 can be beneficial. Elution with a solvent such as methanol can separate the extract into fractions based on molecular size and polarity.

2.3.2. High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is the final and most critical step for obtaining high-purity this compound. The following conditions are based on a published method for the purification of agarotetrol.

Table 2: HPLC Parameters for the Purification of Agarotetrol

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and Water |

| Gradient | 20% to 60% Methanol over 60 minutes |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | Dependent on column loading capacity |

The fractions corresponding to the peak of this compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.

Visualization of the Isolation Workflow

Caption: Workflow for the isolation of this compound.

Structural Characterization

The definitive identification of this compound relies on spectroscopic analysis.

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants of protons, providing information on the aromatic and aliphatic regions of the molecule. |

| ¹³C NMR | Chemical shifts of carbon atoms, identifying the different carbon environments (e.g., carbonyl, aromatic, aliphatic). |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, allowing for the complete assignment of the molecular structure. |

| HRMS | Precise mass measurement to determine the elemental composition and molecular formula. |

The characteristic fragmentation of 2-(2-phenylethyl)chromones in mass spectrometry involves the cleavage of the C-C bond between the chromone and the phenylethyl moieties, which can aid in structural confirmation.

Biological Activity and Potential Signaling Pathways

The biological activities of 2-(2-phenylethyl)chromones from agarwood are a subject of ongoing research. While specific studies on the signaling pathways of this compound are limited in the available literature, the broader class of PECs and other agarwood constituents have demonstrated a range of pharmacological effects.

Known Biological Activities of Related Compounds

-

Anti-inflammatory Effects: Sesquiterpenes and other compounds from agarwood have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, suggesting anti-inflammatory potential. This activity is often linked to the modulation of the NF-κB and MAPK signaling pathways.

-

Neuroprotective Effects: Some PECs have exhibited neuroprotective properties, which could be relevant for the development of therapies for neurodegenerative diseases.

-

Cytotoxic Activity: Certain 2-(2-phenylethyl)chromone derivatives have shown moderate cytotoxicity against various human tumor cell lines.

-

Acetylcholinesterase Inhibition: Some PECs have displayed weak inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.

Postulated Signaling Pathway Involvement

Based on the anti-inflammatory activity of related compounds from agarwood, it is plausible that this compound could modulate key inflammatory signaling pathways.

Caption: Postulated anti-inflammatory signaling pathway for this compound.

Conclusion

This compound stands out as a promising natural product from agarwood with potential therapeutic applications. This guide has provided a detailed overview of its natural sources and a comprehensive methodology for its isolation and purification. While further research is needed to fully elucidate its specific biological mechanisms and signaling pathways, the existing knowledge on related 2-(2-phenylethyl)chromones suggests that it warrants further investigation as a potential anti-inflammatory, neuroprotective, or cytotoxic agent. The protocols and data presented here aim to facilitate future research and development in this exciting area of natural product science.

The Uncharted Path: A Technical Guide to the Biosynthesis of 2'-Hydroxylagarotetrol in Aquilaria Species

For Immediate Release

A Deep Dive into the Molecular Architecture of Agarwood's Signature Chromones

This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of 2'-hydroxylagarotetrol, a key 2-(2-phenylethyl)chromone (PEC) derivative contributing to the therapeutic and aromatic properties of agarwood, the prized resinous heartwood of Aquilaria species. While the complete enzymatic cascade remains an active area of research, this document synthesizes current knowledge to present a putative pathway, supported by transcriptomic data and analogous biosynthetic routes. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and phytochemistry.

The formation of agarwood is a defense mechanism in Aquilaria trees, initiated in response to stressors such as physical wounding or microbial invasion. This process triggers a complex secondary metabolic cascade, leading to the accumulation of a rich array of sesquiterpenoids and PECs. Agarotetrol and its hydroxylated derivatives are characteristic PECs found in high-quality agarwood.

A Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-step process originating from primary metabolism and culminating in a series of modifications to the chromone backbone. The pathway can be conceptually divided into three key stages:

-

Formation of the 2-(2-Phenylethyl)chromone Backbone: This initial and crucial step is believed to be catalyzed by a type III polyketide synthase (PKS). This enzyme likely utilizes precursors from both the phenylpropanoid pathway (e.g., cinnamoyl-CoA or a derivative) and the malonate pathway (malonyl-CoA) to construct the characteristic C6-C2-C6 backbone of the chromone. Subsequent cyclization, potentially mediated by one or more cyclase enzymes, would then form the foundational 2-(2-phenylethyl)chromone structure.

-

Hydroxylation of the Chromone Core: Following the formation of the basic chromone skeleton, a series of hydroxylation events are necessary to produce the tetrahydroxy intermediate, agarotetrol. These reactions are strongly suggested to be catalyzed by cytochrome P450 monooxygenases (CYPs). Genome-wide studies of Aquilaria species have identified a large number of CYP genes that are significantly upregulated during agarwood formation, indicating their critical role in modifying secondary metabolites. Specific CYPs would be responsible for the regioselective addition of hydroxyl groups to the chromone ring system.

-

Final 2'-Hydroxylation: The terminal step in the formation of this compound is the specific hydroxylation at the 2'-position of the phenylethyl side chain. This reaction is also putatively catalyzed by a specific cytochrome P450 enzyme, which would recognize an agarotetrol-like precursor as its substrate. The precise identity of this enzyme has yet to be confirmed through functional characterization.

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

Quantitative Data

Quantitative analysis of agarotetrol has been performed on Aquilaria sinensis (Chinese eaglewood), providing a baseline for the concentration of this key chromone. High-Performance Liquid Chromatography (HPLC) is the standard method for this quantification.

| Compound | Species | Tissue | Induction Method | Concentration (mg/g) | Analytical Method | Reference |

| Agarotetrol | Aquilaria sinensis | Chinese eaglewood | Not specified | 0.016 - 0.104 | HPLC | [1] |

Experimental Protocols

Elucidating the proposed pathway requires a combination of transcriptomics, heterologous expression of candidate enzymes, and in vitro enzymatic assays. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines a workflow for identifying the genes potentially involved in the biosynthesis of this compound by comparing the transcriptomes of induced and non-induced Aquilaria tissues.

Functional Characterization of a Candidate Cytochrome P450 Hydroxylase

This protocol describes the heterologous expression of a candidate Aquilaria CYP gene in a microbial host (e.g., Saccharomyces cerevisiae or Escherichia coli) to verify its enzymatic function.

a. Gene Cloning and Vector Construction:

-

Amplify the full-length open reading frame (ORF) of the candidate CYP gene from Aquilaria cDNA using PCR with high-fidelity polymerase.

-

Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET-28a(+) for E. coli). The vector should contain an appropriate promoter for inducible expression and necessary tags for purification (e.g., His-tag).

-

Verify the sequence of the insert by Sanger sequencing.

b. Heterologous Expression:

-

Transform the expression vector into the chosen host cells (S. cerevisiae or E. coli).

-

For yeast, co-express the CYP with a cytochrome P450 reductase (CPR) from Aquilaria or a model plant like Arabidopsis thaliana, as CYPs require a redox partner for activity.

-

Grow the transformed cells in appropriate media to a target optical density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression with the appropriate inducer (e.g., galactose for yeast under the GAL1 promoter; IPTG for E. coli with a T7 promoter).

-

Incubate the culture under optimal conditions (e.g., 20-28°C for 16-48 hours) to allow for protein expression.

c. In Vitro Enzyme Assay:

-

Prepare microsomes (for yeast) or cell lysates containing the expressed CYP and CPR.

-

Set up the reaction mixture containing:

-

Microsomes or cell lysate

-

A suitable buffer (e.g., potassium phosphate buffer, pH 7.4)

-

The putative substrate (e.g., a 2-(2-phenylethyl)chromone precursor or agarotetrol)

-

A source of reducing equivalents, typically an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

d. Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Dry the organic phase and resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated product by comparing its retention time and mass spectrum to an authentic standard of this compound, if available, or by structural elucidation using techniques like NMR.

Conclusion and Future Outlook

The biosynthesis of this compound in Aquilaria species presents a compelling case study in the evolution of specialized metabolic pathways. While the overarching steps involving polyketide synthesis and subsequent oxidative modifications by cytochrome P450 enzymes are strongly supported by indirect evidence, the definitive functional characterization of each enzyme in the pathway remains a critical goal. The protocols and proposed pathway outlined in this guide provide a robust framework for future research aimed at fully elucidating this complex biosynthetic route. Success in this endeavor will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering and biotechnological production of these valuable medicinal and aromatic compounds.

References

Unveiling the Molecular Architecture of 2'-Hydroxylagarotetrol: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular landscape of natural products presents a formidable challenge and a compelling opportunity in the quest for novel therapeutic agents. Among these, 2'-Hydroxylagarotetrol, a chromone derivative isolated from the resinous heartwood of agarwood (Aquilaria spp.), has garnered interest for its potential bioactivities. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols pivotal for the characterization of this class of compounds. Due to the limited availability of specific data for this compound, this guide utilizes data from its closely related and well-characterized isomer, isoagarotetrol, to illustrate the characterization process.

Spectroscopic Data for Isoagarotetrol

The structural elucidation of isoagarotetrol, a stereoisomer of agarotetrol, was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in C₅D₅N (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.18 | s | |

| H-5 | 5.21 | d | 9.0 |

| H-6 | 4.60 | dd | 9.0, 2.5 |

| H-7 | 4.31 | dd | 2.5, 2.5 |

| H-8 | 4.79 | d | 2.5 |

| H-α | 3.25 | m | |

| H-β | 3.11 | m | |

| H-2', H-6' | 7.54 | m | |

| H-3', H-4', H-5' | 7.32 | m |

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) in C₅D₅N (ppm) |

| C-2 | 165.2 |

| C-3 | 111.8 |

| C-4 | 181.8 |

| C-4a | 106.1 |

| C-5 | 72.1 |

| C-6 | 76.8 |

| C-7 | 78.8 |

| C-8 | 69.8 |

| C-8a | 81.3 |

| C-α | 36.3 |

| C-β | 31.5 |

| C-1' | 141.9 |

| C-2', C-6' | 129.5 |

| C-3', C-5' | 128.9 |

| C-4' | 126.9 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of the compound.

| Ion | m/z [M+H]⁺ | Molecular Formula |

| Isoagarotetrol | 319.1181 | C₁₇H₁₈O₆ |

Experimental Protocols

The successful characterization of this compound and its analogues relies on meticulous experimental procedures for isolation and data acquisition.

Isolation of Isoagarotetrol

-

Extraction: The air-dried powder of agarwood is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.

-

Chromatography: The fraction containing the target compounds is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as deuterated pyridine (C₅D₅N), and chemical shifts are referenced to the residual solvent peak.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to ensure high mass accuracy.

Visualization of the Characterization Workflow

The logical flow of the experimental process for the characterization of this compound is depicted in the following diagram.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound, leveraging data from its close relative, isoagarotetrol. The detailed data and protocols herein serve as a valuable resource for researchers engaged in the exploration and development of novel natural product-based therapeutics.

The Enigmatic Essence: A Technical Guide to the Discovery and Chemistry of 2-(2-Phenylethyl)chromones in Agarwood, Featuring 2'-Hydroxylagarotetrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarwood, the treasured resinous heartwood of Aquilaria and Gyrinops species, is a rich repository of unique secondary metabolites, primarily sesquiterpenoids and 2-(2-phenylethyl)chromones (PECs). These compounds are not only responsible for the characteristic fragrance of agarwood but also possess a wide spectrum of biological activities. This technical guide delves into the discovery and history of a specific, albeit lesser-known, constituent, 2'-Hydroxylagarotetrol, within the broader and more extensively researched class of PECs. While detailed primary literature on this compound is scarce, this document synthesizes the available information and provides a comprehensive overview of the isolation, structural elucidation, and biological significance of the PEC chemical class, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction: The Aromatic Treasure of Agarwood

For centuries, agarwood, also known as "oud" or "gaharu," has been revered for its profound fragrance and use in traditional medicine across Asia and the Middle East. The formation of this precious resin is a pathological response to physical injury or microbial invasion in the host tree. This process triggers the biosynthesis of a complex array of volatile and non-volatile compounds, with 2-(2-phenylethyl)chromones (PECs) being a signature chemical class. These compounds are considered key markers for the quality of agarwood and are the focus of significant scientific interest due to their diverse pharmacological properties[1][2][3].

Among the myriad of PECs identified is This compound , a phenethylketone derivative isolated from agarwood. While its specific discovery and detailed history are not extensively documented in readily available scientific literature, its existence points to the vast chemical diversity within this class of natural products. This guide will provide the known details of this compound and situate it within the broader context of PEC discovery and research.

Discovery and History of 2-(2-Phenylethyl)chromones and Agarotetrol

The systematic investigation of the chemical constituents of agarwood has led to the identification of a large family of 2-(2-phenylethyl)chromone derivatives. These compounds are characterized by a chromone skeleton substituted at the C-2 position with a phenylethyl group.

A closely related and well-documented compound is Agarotetrol , a chromone derivative that is considered a significant indicator of agarwood quality[4][5]. The presence and concentration of agarotetrol are often used to assess the grade of both wild and cultivated agarwood. Research has shown that agarotetrol is a key contributor to the characteristic aroma of agarwood when heated, as it thermally degrades to produce lower molecular weight aromatic compounds[6][7][8].

The discovery of new PECs is an ongoing endeavor, with numerous studies reporting the isolation and characterization of novel derivatives from various Aquilaria and Gyrinops species[9][10][11]. These discoveries have been largely facilitated by advancements in chromatographic and spectroscopic techniques.

This compound: A Glimpse into a Rare Derivative

This compound has been identified as a phenethylketone derivative isolated from agarwood. The available data for this compound is summarized in the table below.

| Compound Name | Chemical Class | Molecular Formula | Molecular Weight | Source |

| This compound | Phenethylketone derivative | C17H18O7 | 334.32 | Agarwood |

The structure of this compound, as a phenethylketone, suggests a variation from the more common chromone backbone of most PECs. This highlights the biosynthetic plasticity within agarwood, leading to a diverse array of structurally related compounds.

Experimental Protocols: A Generalized Approach to Isolation and Characterization

While specific experimental details for the initial isolation of this compound are not available, a general workflow for the isolation and characterization of 2-(2-phenylethyl)chromones from agarwood can be outlined based on numerous published studies.

General Isolation Workflow

The isolation of PECs typically involves a multi-step process beginning with the extraction of the resinous wood material, followed by chromatographic separation and purification.

Methodology:

-

Extraction: Powdered agarwood is typically extracted with organic solvents such as ethanol or ethyl acetate at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity. Further fractionation can be achieved using Sephadex LH-20 column chromatography.

-

Purification: Fractions containing PECs are further purified by preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column with a methanol-water or acetonitrile-water mobile phase.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC), Mass Spectrometry (MS; ESI-MS, HR-ESI-MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy.

Biological Activities of 2-(2-Phenylethyl)chromones

Numerous studies have demonstrated a wide range of biological activities for 2-(2-phenylethyl)chromones isolated from agarwood. The specific activities often depend on the substitution pattern on both the chromone and the phenylethyl moieties. While no specific biological activity data for this compound has been found, the activities of other PECs provide a strong rationale for further investigation.

Table of Reported Biological Activities for various 2-(2-Phenylethyl)chromones:

| Compound/Extract | Biological Activity | IC50 / EC50 / MIC | Reference |

| 2-(2-phenylethyl)chromone | Acetylcholinesterase inhibition | 25.3 µM | [9] |

| 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone | Cytotoxicity (A549 cell line) | 15.6 µM | [9] |

| Agarwood Extract (rich in PECs) | Anti-inflammatory (NO inhibition) | 3.1 µg/mL | [3] |

| 7-methoxy-2-(2-phenylethyl)chromone | α-Glucosidase inhibition | 8.7 µM | [10] |

Potential Signaling Pathways

The anti-inflammatory activity of some PECs has been shown to be mediated through the inhibition of nitric oxide (NO) production. This suggests a potential interaction with the inflammatory signaling cascade.

Conclusion and Future Directions

This compound represents one of the many intriguing phenethylketone and chromone derivatives found in agarwood. While its individual discovery and history remain to be fully elucidated in accessible literature, its existence underscores the rich chemical diversity of this natural resource. The broader class of 2-(2-phenylethyl)chromones has been extensively studied, revealing a wealth of information regarding their isolation, structure, and significant biological activities.

Future research should focus on the targeted isolation and comprehensive characterization of less abundant derivatives like this compound. Elucidating its precise structure and exploring its biological activities could unveil novel therapeutic leads. Furthermore, a deeper understanding of the biosynthesis of these compounds will be crucial for the sustainable production of these valuable molecules through biotechnological approaches. This technical guide serves as a foundational resource for researchers poised to explore the untapped potential of agarwood's unique chemical constituents.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical and Bioactivity Diversity of 2-(2-Phenylethyl)chromones in Agarwood: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agarotetrol in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. traditionalmedicines.org [traditionalmedicines.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants [mdpi.com]

- 11. scienceopen.com [scienceopen.com]

In Silico Prediction of 2'-Hydroxylagarotetrol Bioactivity: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents.[1][2] The advancement of computational methodologies has enabled the rapid in silico prediction of the bioactivities of these compounds, significantly accelerating the drug discovery process.[1][3] This technical guide outlines a comprehensive, step-by-step in silico workflow for predicting the bioactivity of a novel natural product, using the hypothetical case of 2'-Hydroxylagarotetrol. This document provides detailed protocols for ligand and target preparation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it presents illustrative data in structured tables and visualizes key processes and pathways using Graphviz diagrams to facilitate understanding. The methodologies described herein are grounded in established computational approaches for the investigation of natural product bioactivity.[4][5]

Introduction

This compound is a natural product with a chemical structure suggestive of potential pharmacological activity. However, to date, its bioactivity and mechanism of action remain uncharacterized. In silico methods provide a powerful and cost-effective approach to generate initial hypotheses about a compound's biological targets and pharmacokinetic properties, thereby guiding subsequent experimental validation.[1][4] This whitepaper presents a hypothetical yet methodologically rigorous in silico investigation of this compound to predict its potential bioactivities and elucidate its putative mechanisms of action.

In Silico Prediction Workflow

The in silico workflow for predicting the bioactivity of a novel compound like this compound typically involves several key stages, from initial data acquisition to the prediction of biological effects and potential toxicity.

References

- 1. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Potential Therapeutic Targets of 2'-Hydroxylagarotetrol and Related Agarwood Compounds: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity and therapeutic targets of 2'-Hydroxylagarotetrol. This document summarizes the known therapeutic potential of structurally related compounds and major bioactive constituents isolated from agarwood, the natural source of this compound. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as an exploration of potential, rather than established, therapeutic applications for this compound.

Introduction to this compound

This compound is a phenylethylketone derivative isolated from agarwood ("Jinko")[1]. It is a constituent of the fragrant resinous heartwood produced by Aquilaria species in response to injury. While its precise biological activities are yet to be characterized, its structural class and co-occurrence with other potent bioactive molecules in agarwood provide a basis for exploring its potential therapeutic applications. Agarwood is known to contain a rich diversity of bioactive compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromone derivatives, which have demonstrated a range of pharmacological effects[2]. Agarotetrol, a related 2-(2-phenylethyl)chromone, is considered a key biomarker for the quality assessment of agarwood[3][4].

Potential Therapeutic Targets of Structurally Related Compounds

The primary bioactive constituents of agarwood, sesquiterpenes and 2-(2-phenylethyl)chromones, have been investigated for several therapeutic properties. These findings offer a predictive framework for the potential bioactivity of this compound.

Anti-Inflammatory Activity

Sesquiterpenes extracted from agarwood have shown significant anti-inflammatory effects. Studies on lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a standard model for inflammation research, have demonstrated the potent inhibition of nitric oxide (NO) production by these compounds[2]. This suggests that the anti-inflammatory mechanism may involve the modulation of inflammatory mediators.

Neuroprotective and Cognitive Enhancement Effects

A significant area of investigation for agarwood derivatives is in neuroprotection. 2-(2-phenylethyl)chromone derivatives have been identified as inhibitors of acetylcholinesterase (AChE)[2][3]. AChE is a key enzyme in the cholinergic system, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders. Dihydro-β-agarofuran sesquiterpenes, another class of compounds found in related plant families, have also been explored as AChE inhibitors, potentially interacting with the peripheral anionic site of the enzyme[5]. The sedative effects of volatile compounds from heated agarwood, such as benzylacetone (which can be formed from agarotetrol), have also been documented, suggesting a potential role in modulating the central nervous system[4][6].

Anti-Tumor and Chemopreventive Properties

Certain compounds from agarwood and related sources have demonstrated anti-tumor potential. Dihydro-β-agarofuran sesquiterpenes have been shown to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a marker for tumor promotion[7]. Some of these compounds have also shown significant effects in in-vivo two-stage mouse-skin carcinogenesis models[7]. Furthermore, dihydro-β-agarofurans have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells, a major challenge in oncology[8].

Metabolic Disease Modulation

Derivatives of 2-(2-phenylethyl)chromone from agarwood have exhibited significant inhibitory activity against α-glucosidase[2]. This enzyme is a key target in the management of type 2 diabetes, as its inhibition slows the absorption of carbohydrates from the digestive tract, thereby reducing postprandial hyperglycemia.

Quantitative Data on Bioactive Compounds from Agarwood

The following table summarizes the available quantitative data for the biological activities of compound classes related to this compound.

| Compound Class | Target/Assay | Model System | Measured Activity (IC50) | Reference |

| Sesquiterpenes | Nitric Oxide (NO) Production | LPS-induced RAW264.7 cells | 5.46 to 14.07 µM | [2] |

| 2-(2-phenylethyl)chromone derivatives | α-glucosidase | In vitro enzymatic assay | 7.8 ± 0.3 to 137.7 ± 3.0 µM | [2] |

| Aminoguanidine (Positive Control) | Nitric Oxide (NO) Production | LPS-induced RAW264.7 cells | 20.33 ± 1.08 µM | [2] |

| Acarbose (Positive Control) | α-glucosidase | In vitro enzymatic assay | 743.4 ± 3.3 µM | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols based on the cited research for assessing the bioactivity of agarwood compounds.

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., sesquiterpene fractions) for a specified period (e.g., 1 hour).

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from a suitable source (e.g., Saccharomyces cerevisiae) is prepared in a buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Inhibition Reaction: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the α-glucosidase solution in a 96-well plate.

-

Substrate Addition: The enzymatic reaction is initiated by adding the pNPG solution to the wells.

-

Absorbance Measurement: The plate is incubated at a controlled temperature (e.g., 37°C), and the absorbance is measured at regular intervals at 405 nm. The increase in absorbance corresponds to the formation of p-nitrophenol.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control. The IC50 value is determined from the dose-response curve.

Visualizing Potential Mechanisms and Workflows

Potential Anti-Inflammatory Signaling Pathway

Caption: Postulated anti-inflammatory mechanism of agarwood compounds via inhibition of the NF-κB pathway.

General Workflow for Bioactivity Screening of Natural Products

Caption: A typical workflow for the discovery and development of bioactive natural products.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its origin from the medicinally significant agarwood suggests a high potential for biological activity. The well-documented anti-inflammatory, neuroprotective, and anti-diabetic properties of co-occurring 2-(2-phenylethyl)chromones and sesquiterpenes provide compelling therapeutic avenues to explore. Future research should prioritize the isolation of this compound in sufficient quantities to perform comprehensive bioactivity screening. Elucidating its specific molecular targets will be crucial in determining its potential as a novel therapeutic agent. The experimental frameworks and potential signaling pathways outlined in this guide offer a foundational roadmap for these future investigations.

References

- 1. This compound | Phenylethylketone derivative | TargetMol [targetmol.com]

- 2. Pharmacology and therapeutic potential of agarwood and agarwood tree leaves in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Agarotetrol: a source compound for low molecular weight aromatic compounds from agarwood heating | Semantic Scholar [semanticscholar.org]

- 7. Dihydro-β-agarofuran sesquiterpenes from celastraceae species as anti-tumour-promoting agents: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2'-Hydroxylagarotetrol CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxylagarotetrol is a phenylethylketone derivative that belongs to the broader class of 2-(2-phenylethyl)chromones (PECs). These compounds are recognized as some of the characteristic chemical constituents of agarwood, the highly valued resinous heartwood produced by trees of the Aquilaria species. While research has been conducted on the diverse biological activities of agarwood extracts and various isolated PECs, specific data on this compound is limited. This guide provides a comprehensive overview of the known information on this compound and contextualizes its potential properties based on the activities of related 2-(2-phenylethyl)chromones.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 135308-83-7 |

| Molecular Formula | C₁₇H₁₈O₇ |

| Molecular Weight | 334.32 g/mol |

| SMILES | O=C1C2=C(OC(CCC3=C(O)C=CC=C3)=C1)--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O |

| Chemical Class | Phenylethylketone derivative, 2-(2-Phenylethyl)chromone |

Molecular Structure

The molecular structure of this compound is characterized by a chromone core linked to a phenylethyl group with a hydroxyl substitution on the phenyl ring.

Biological Activities and Therapeutic Potential (Inferred from Related Compounds)

The following table summarizes the reported biological activities of various 2-(2-phenylethyl)chromone derivatives from agarwood, offering a comparative context.

| Compound/Extract | Biological Activity | Assay | Key Findings (e.g., IC₅₀) |

| Agarwood Extract (Aquilaria sinensis) | Anti-inflammatory | Nitric oxide (NO) production in RAW264.7 cells | Compound 1 showed an IC₅₀ of 22.31 ± 0.42 μM[2] |

| 2-(2-phenylethyl)chromone derivatives (8, 12, 14) from artificial agarwood | α-glucosidase inhibition | In vitro α-glucosidase assay | IC₅₀ values of 0.15, 0.05, and 0.09 mM, respectively[3] |

| 2-(2-phenylethyl)chromone derivatives (3, 9, 11, 14) | Acetylcholinesterase (AChE) inhibition | In vitro AChE assay | Weak inhibitory activity reported[3] |

| 2-(2-phenylethyl)chromone-sesquiterpene hybrid (Compound 1) | Neuroprotective | H₂O₂-induced apoptosis in SH-SY5Y cells | Demonstrated neuroprotective effects[2] |

| 2-(2-phenylethyl)chromone derivatives (12, 13) | Cytotoxic | Human gastric cancer cell line (SGC-7901) | Weak cytotoxicity observed[3] |

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, based on studies of related compounds, the following are examples of methodologies that would be employed to investigate its biological activities.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay is commonly used to screen for anti-inflammatory potential.

-

Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Nitrite Measurement: The production of nitric oxide (NO) is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a common and rapid assay to assess the free radical scavenging ability of a compound.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the concentration required for 50% scavenging (IC₅₀) is determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, many anti-inflammatory compounds from natural sources are known to interact with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is a plausible target for 2-(2-phenylethyl)chromones from agarwood.

Caption: Simplified NF-κB signaling pathway, a potential target for 2-(2-phenylethyl)chromones (2-PECs).

Conclusion and Future Directions

This compound remains a poorly characterized compound within the broader, pharmacologically interesting class of 2-(2-phenylethyl)chromones from agarwood. While its precise biological activities are unknown, the documented anti-inflammatory, antioxidant, and neuroprotective effects of related compounds suggest that this compound warrants further investigation. Future research should focus on the isolation or synthesis of this compound to enable direct evaluation of its bioactivities and to elucidate its mechanisms of action and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Phenylethyl)chromone derivatives in artificial agarwood from Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2'-Hydroxylagarotetrol and Related Chromone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of agarotetrol, a parent compound to 2'-Hydroxylagarotetrol. Due to the limited publicly available data for this compound, this document focuses on the known properties of agarotetrol and outlines the necessary experimental protocols to determine the solubility and stability of novel derivatives like this compound. This guide is intended to be a practical resource for researchers and professionals involved in the study and development of this class of compounds.

Solubility of Agarotetrol

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Available data for the solubility of agarotetrol is summarized below.

Table 1: Solubility of Agarotetrol in Various Solvents

| Solvent | Solubility | Method | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 60 mg/mL | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (785.37 mM) | Ultrasonic assistance may be needed | [2] |

| Dimethyl Sulfoxide (DMSO) | 64 mg/mL (201.05 mM) | Fresh DMSO recommended due to hygroscopicity | [3] |

| Water | Water-soluble | Detected in a decoction of agarwood | [4] |

Note: The exact quantitative solubility of agarotetrol in water has not been specified in the available literature.

Stability of Agarotetrol

The chemical stability of a compound determines its shelf-life, storage conditions, and is crucial for ensuring its therapeutic efficacy and safety. While specific stability studies on this compound are not available, general storage conditions for the parent compound, agarotetrol, provide some insight into its stability.

Table 2: Recommended Storage Conditions for Agarotetrol

| Condition | Duration | Notes | Source |

| In solvent at -80°C | 6 months | Protect from light | [2] |

| In solvent at -20°C | 1 month | Protect from light | [2] |

| Solid form at 4°C | Not Specified | Protect from light | [2] |

These storage recommendations suggest that agarotetrol is sensitive to degradation over time, especially at higher temperatures and when in solution. For a novel derivative such as this compound, a comprehensive stability study is essential.

Experimental Protocols

The following sections detail the standard methodologies for determining the solubility and stability of a research compound like this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5]

Objective: To determine the equilibrium concentration of a compound in a specific solvent at a constant temperature.

Materials:

-

This compound (or the test compound)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated analytical balance and volumetric flasks

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Preparation of Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve using the HPLC method.

-

Sample Preparation: Add an excess amount of the solid test compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[5]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze it using a validated HPLC method.

-

Calculation: Determine the concentration of the compound in the filtrate using the previously generated calibration curve. This concentration represents the thermodynamic solubility.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[6][7]

Objective: To evaluate the stability of the compound under various stress conditions (e.g., acid, base, oxidation, heat, light).

Materials:

-

This compound (or the test compound)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of the test compound in a suitable solvent system (e.g., water/acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl solution to the compound solution and incubate at a specific temperature (e.g., 60°C).

-

Basic Hydrolysis: Add NaOH solution to the compound solution and incubate at a specific temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Add H₂O₂ solution to the compound solution and keep it at room temperature.

-

Thermal Degradation: Store the solid compound and its solution in an oven at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic Degradation: Expose the solid compound and its solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

-

Data Evaluation:

-

Quantify the remaining parent compound at each time point.

-

Calculate the percentage of degradation.

-

Identify and characterize the major degradation products using techniques like LC-MS.

-

Conclusion

While specific data on the solubility and stability of this compound is not yet available in the public domain, the information on its parent compound, agarotetrol, suggests that it is soluble in DMSO and water, and requires specific storage conditions to maintain its integrity. For any novel derivative, it is imperative to conduct thorough experimental investigations as outlined in this guide. The provided protocols for solubility and stability determination offer a robust framework for generating the critical data needed for the successful research and development of this compound and other related compounds.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The query for "2'-Hydroxylagarotetrol" does not yield a specifically characterized compound in the existing scientific literature, suggesting a potential misnomer or a yet-to-be-described molecule. However, this inquiry leads to two distinct and highly relevant classes of natural products that share nomenclature roots and are of significant interest to the scientific community: Agarotetrol and its parent 2-(2-phenylethyl)chromone derivatives , and the dihydro-β-agarofuran sesquiterpenoids . This technical guide provides a comprehensive literature review of these two families of compounds, focusing on their chemical structures, biological activities, and the experimental methodologies used in their study.

Agarotetrol is a specific, highly oxygenated 2-(2-phenylethyl)chromone found in agarwood, the resinous heartwood of Aquilaria species. It is recognized as a quality marker for this valuable medicinal and aromatic resource. The broader class of 2-(2-phenylethyl)chromones (PECs) from agarwood has demonstrated a range of pharmacological effects, including anti-inflammatory and neuroprotective activities.

The dihydro-β-agarofuran sesquiterpenoids are a large and structurally diverse group of compounds predominantly isolated from plants of the Celastraceae family. These compounds have been extensively studied and are known for their potent biological activities, including anti-inflammatory, neuroprotective, cytotoxic, and multidrug resistance reversal properties.

This review will address each class of compounds separately, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to provide a thorough resource for researchers in natural product chemistry and drug discovery.

Part 1: Agarotetrol and Related 2-(2-Phenylethyl)chromones (PECs)

Chemical Structures and Natural Sources

Agarotetrol is a tetrahydroxylated 2-(2-phenylethyl)chromone derivative. Its core structure is a chromone ring with a phenylethyl substituent at the C-2 position. Agarotetrol itself, (5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one, is isolated from agarwood, which forms in Aquilaria trees in response to injury or infection. It is a key component in the water-extract fraction of agarwood and is used to evaluate its quality.[1][2][3] Several other related PECs have been isolated from agarwood, featuring different hydroxylation and methoxylation patterns on both the chromone core and the phenylethyl side chain.

Biological Activities

PECs from agarwood have been reported to possess a variety of biological activities. The anti-inflammatory and neuroprotective effects are of particular interest. Studies have shown that extracts and isolated compounds from agarwood can inhibit the production of pro-inflammatory mediators and exhibit protective effects in neuronal cell models.

The anti-inflammatory properties of PECs are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. Several PECs have shown significant inhibition of NO production.[4] Additionally, agarwood extracts containing these compounds have been shown to reduce pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

Neuroprotective effects of PECs and agarwood extracts have also been documented. Certain compounds have demonstrated protective activities against corticosterone-induced injury in PC12 cells, a common in vitro model for neurodegenerative disease research.[5] Agarwood leaf extracts have also been shown to promote cholinergic differentiation and exhibit neuroprotective properties in HT22 hippocampal neurons.[6]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of selected 2-(2-phenylethyl)chromones.

| Compound/Extract | Assay | Cell Line | Target/Inducer | Activity Metric | Value | Reference |

| Agarwood Dichloromethane Fraction | NO Production Inhibition | BV2 Microglia | LPS | - | Significant Inhibition | [7] |

| Various PECs | NO Production Inhibition | RAW 264.7 | LPS | IC50 | 1.6–7.3 μM | [4] |

| Agarotetrol (9) | Neuroprotection | PC12 | Corticosterone | Cell Viability | Significant Protection (P < 0.001) | [5] |

| 6-hydroxy-2-(2-phenylethyl)chromone (17) | Neuroprotection | PC12 | Corticosterone | Cell Viability | Significant Protection (P < 0.001) | [5] |

Part 2: Dihydro-β-agarofuran Sesquiterpenoids

Chemical Structures and Natural Sources

Dihydro-β-agarofuran sesquiterpenoids are characterized by a tricyclic core structure. This class of compounds is exceptionally diverse, with hundreds of derivatives isolated, primarily from plants of the Celastraceae family (e.g., Tripterygium, Celastrus, Euonymus) and, to a lesser extent, from the Hippocrateaceae and Lamiaceae families.[8][9][10] The diversity arises from the high degree of oxygenation and the presence of various ester groups attached to the core skeleton.

Biological Activities

This class of compounds is well-known for a wide spectrum of potent biological activities, including anti-inflammatory, neuroprotective, anti-tumor, and insecticidal effects.

Many dihydro-β-agarofuran sesquiterpenoids exhibit significant anti-inflammatory activity. They have been shown to inhibit the production of NO in LPS-stimulated RAW 264.7 macrophages.[11] Furthermore, studies on BV-2 microglial cells have demonstrated their ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6, indicating anti-neuroinflammatory potential.[12] The mechanism of action for some of these compounds has been linked to the inhibition of the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the p65 subunit.[4][12]

The neuroprotective effects of dihydro-β-agarofuran sesquiterpenoids have been evaluated in various in vitro models. They have shown the ability to protect neuronal cells, such as SH-SY5Y and PC12 cells, from damage induced by toxins like H₂O₂, okadaic acid, and β-amyloid (Aβ) peptides.[13][14] For instance, certain derivatives increased the viability of Aβ₂₅₋₃₅-treated SH-SY5Y cells from 64.6% to over 74.0% at a concentration of 10 μM.[13]

Quantitative Data

The following tables summarize quantitative data for the anti-inflammatory and neuroprotective activities of selected dihydro-β-agarofuran sesquiterpenoids.

Table 1: Anti-inflammatory Activity of Dihydro-β-agarofuran Sesquiterpenoids

| Compound | Assay | Cell Line | Inducer | IC50 (μM) | Reference |

| 1α,2α,8β,15-tetraacetoxy-9α-benzoyloxyl-15-nicotinoyloxy-β-dihydroagarofuran (7) | NO Production Inhibition | RAW 264.7 | LPS | 17.30 ± 1.07 | [11] |

| Angulateoid B (8) | NO Production Inhibition | RAW 264.7 | LPS | 20.79 ± 1.55 | [11] |

| Wilforsinine K (3) | NO Production Inhibition | RAW 264.7 | LPS | Optimal Inhibition | [4] |

| Angulatin M (16) | NO Production Inhibition | RAW 264.7 | LPS | Optimal Inhibition | [4] |

Table 2: Neuroprotective Activity of Dihydro-β-agarofuran Sesquiterpenoids

| Compound | Assay | Cell Line | Toxin | Activity Metric (% Cell Viability) | Concentration | Reference |

| Compound 3 | Neuroprotection | SH-SY5Y | H₂O₂ | 76.63% | 12.5 μM | [14] |

| Compounds 10, 12, 17, 18 | Neuroprotection | SH-SY5Y | Aβ₂₅₋₃₅ | Significant increase | - | [15] |

| Various Derivatives (21 compounds) | Neuroprotection | SH-SY5Y | Aβ₂₅₋₃₅ | >74.0% (from 64.6% model) | 10 μM | [13] |

Experimental Protocols

Isolation and Purification of Dihydro-β-agarofuran Sesquiterpenoids

A general procedure for the isolation of these compounds from plant material (e.g., leaves or root bark of Tripterygium wilfordii) is as follows:

-

Extraction : The dried and powdered plant material is extracted with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography : The resulting fractions are subjected to multiple chromatographic steps for purification. This typically includes:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column.

-

-

Structure Elucidation : The structures of the purified compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The absolute configuration is often determined by X-ray crystallography or Electronic Circular Dichroism (ECD) spectroscopy.[11][12]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 murine macrophage cells.

-

Cell Culture : RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 30 minutes), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 20-24 hours.

-

Nitrite Measurement (Griess Assay) : The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (typically a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

After incubation at room temperature for 10-15 minutes, the absorbance is measured at approximately 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

-

Cell Viability Assay : To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or CCK-8) is performed in parallel.[7]

In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of compounds against a toxin-induced injury in a neuronal cell line (e.g., PC12 or SH-SY5Y).

-

Cell Culture : Neuronal cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM/F12) supplemented with serum and antibiotics, under standard cell culture conditions.

-

Cell Seeding : Cells are plated in 96-well plates at an appropriate density and allowed to attach and grow.

-

Pre-treatment : Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Toxin Exposure : Following pre-treatment, a neurotoxin (e.g., 250 μM 6-hydroxydopamine (6-OHDA) or 500 μM H₂O₂) is added to the culture medium for an additional 24 hours to induce cell damage.[5]

-

Cell Viability Assessment : Cell viability is measured using a standard method like the MTT assay.

-

MTT solution (0.5 mg/mL final concentration) is added to each well and incubated for 2-4 hours.

-

The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is read at approximately 570-595 nm.

-

Cell viability is expressed as a percentage relative to the untreated control group.[5]

-

Signaling Pathways and Workflows

Anti-inflammatory Signaling Pathway